molecular formula C22H17FN4O3 B2686247 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one CAS No. 2320857-59-6

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one

Cat. No. B2686247
CAS RN: 2320857-59-6
M. Wt: 404.401
InChI Key: LHTPTOZUJJHGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of xanthene, which is a fluorescent dye commonly used in biological imaging. The synthesis of this compound has been achieved through a multi-step process, which involves the use of various chemical reagents and reaction conditions.

Scientific Research Applications

Synthetic Strategies and Pharmacokinetic Profiles

  • Research on the fluorination of indoles and piperazines has demonstrated that incorporating fluorine atoms into such compounds can significantly impact their pharmacokinetic profiles, including oral absorption and bioavailability. This suggests potential applications in designing drugs with improved pharmacological profiles (M. B. van Niel et al., 1999).

Anticancer and Cytotoxic Activities

  • Compounds with a pyrimidine-piperazine linkage have been synthesized and evaluated against cancer cell lines, showing promising anti-proliferative activities. This indicates potential research applications in the development of new anticancer therapies (I. Parveen et al., 2017).

Antipsychotic Properties

  • Conformationally constrained butyrophenones with piperazine and fluorobenzoyl groups have been studied for their dopaminergic and serotoninergic affinities, suggesting applications in the development of atypical antipsychotics (E. Raviña et al., 1999).

Antimicrobial Activity

  • Isoxazolinyl oxazolidinones with piperazinyl groups have been synthesized and shown to exhibit potent antibacterial activity against resistant bacteria, pointing towards applications in addressing antimicrobial resistance (V. Varshney et al., 2009).

Molecular Docking and Drug Design

  • Studies involving the synthesis and molecular docking of piperazine-1-yl-1H-indazole derivatives highlight the importance of structural manipulation in drug design, suggesting applications in the development of compounds with specific target affinities (V. Balaraju et al., 2019).

Tubulin Polymerization and Anticancer Mechanism

  • Research on triazolopyrimidines as anticancer agents has uncovered unique mechanisms of action, such as promoting tubulin polymerization without competing with paclitaxel, offering pathways for the development of novel cancer treatments (N. Zhang et al., 2007).

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3/c23-14-11-24-22(25-12-14)27-10-9-26(13-19(27)28)21(29)20-15-5-1-3-7-17(15)30-18-8-4-2-6-16(18)20/h1-8,11-12,20H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTPTOZUJJHGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=C(C=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.